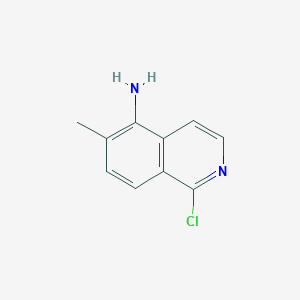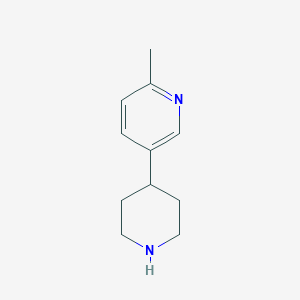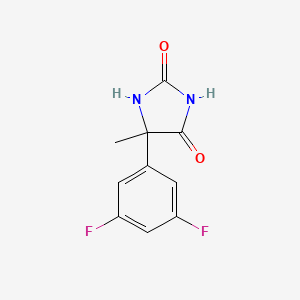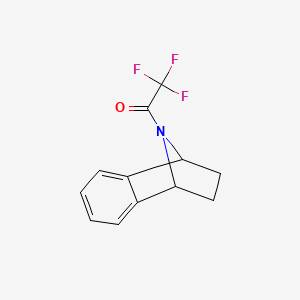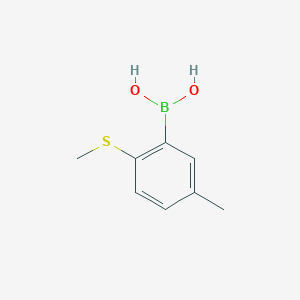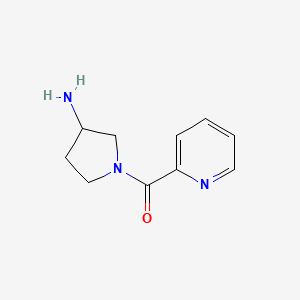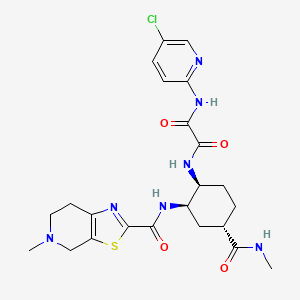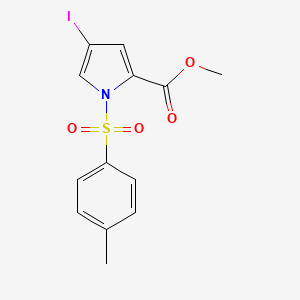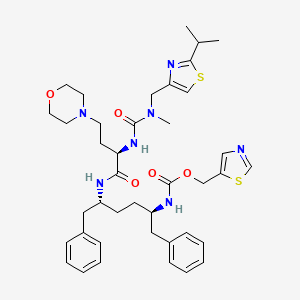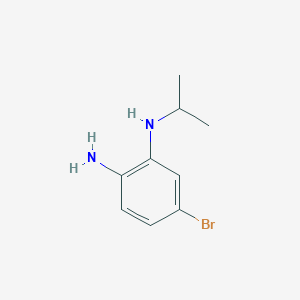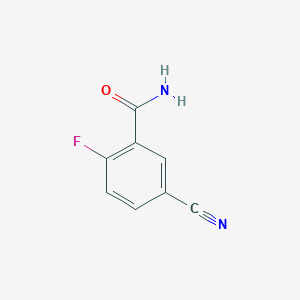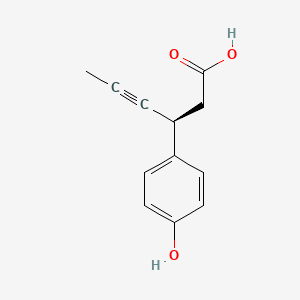
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid
概要
説明
“(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” is a chemical compound with the molecular formula C12H12O3 and a molecular weight of 204.22 . It is used for research and development purposes .
Synthesis Analysis
This compound is synthesized by alkylation of commercially available 4-hydroxyphenylacetonitrile with sodium methoxide in methanol .Molecular Structure Analysis
The molecular structure of “(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” consists of 12 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid” include a melting point of 127 °C, a predicted boiling point of 398.2±37.0 °C, and a predicted density of 1.234±0.06 g/cm3 . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Bio-nanocomposite Development
3-(4-Hydroxyphenyl)propionic acid (a variant of the target molecule) has been utilized as an organic modifier in layered double hydroxides (LDHs) based on ZnAl and MgAl cations. In a study, PBS bionanocomposites were prepared via in situ polymerization and melt blending, yielding completely green materials with potential full biodegradability. These materials demonstrated high thermal stability and significant mechanical reinforcement due to excellent filler/polymer interfacial interaction. The hydroxy acid also exhibited a chain extender effect towards the matrix, indicating its utility in developing multifunctional hybrid systems for various applications (Totaro et al., 2017).
Renewable Building Block for Polybenzoxazine
Phloretic acid, closely related to the compound , has been explored as a renewable building block to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation. This process, using bio-based amine and solvent-free Fischer esterification, led to the synthesis of almost 100% bio-based benzoxazine end-capped molecules. The resulting materials exhibited suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the potential of renewable phloretic acid as a sustainable alternative for introducing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).
Chemical Synthesis and Therapeutic Potential
3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline, a compound with structural similarities, has shown promise in binding and complexing activity. While the compound's direct applications were not detailed, its mention in the context of substances with biological potency suggests potential in medicinal and chemical industries (Milata, Bella, & Kurinec, 2019).
Synthesis and Properties of Acrylamide Derivatives
2-Cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide and related compounds have been synthesized and characterized for their effectiveness as corrosion inhibitors. The compounds demonstrated significant efficacy and provided insights into their adsorption behavior on metals, highlighting their potential in industrial applications (Abu-Rayyan et al., 2022).
Pseudopolymorphs of Hydroxybenzoic Acid Derivative
A derivative of 4-hydroxybenzoic acid, which shares a functional group with the target molecule, was studied for its self-assembly in the solid lattice. The study provides insights into the influence of solute-solvent interactions on the formation of hydrogen-bonded network structures, offering implications for the development of materials in medicine and polymer synthesis (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).
Safety And Hazards
特性
IUPAC Name |
(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9/h4-7,10,13H,8H2,1H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYGPUAIMQUIOO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224677 | |
| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid | |
CAS RN |
865233-35-8 | |
| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865233-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-4-Hydroxy-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801224677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

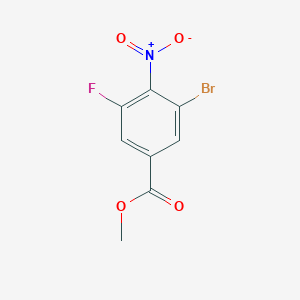
![2-{4-[(4-Methoxyphenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1429185.png)
